molecular formula C21H27NO3 B11024952 7-hydroxy-4-methyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one

7-hydroxy-4-methyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one

Cat. No.: B11024952
M. Wt: 341.4 g/mol
InChI Key: FBWAJDPTFBTVBL-UHFFFAOYSA-N
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Description

7-hydroxy-4-methyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarins and tropane alkaloids. Coumarins are known for their diverse biological activities, while tropane alkaloids are notable for their pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-methyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one involves multiple steps. One common method starts with the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone. This is followed by a reaction with various sodium azides .

Industrial Production Methods

the principles of green chemistry, such as using green solvents and catalysts, are often applied to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarins and tropane derivatives .

Scientific Research Applications

7-hydroxy-4-methyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes or interact with receptors, leading to its observed pharmacological effects. The exact pathways and targets are still under investigation .

Properties

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

7-hydroxy-4-methyl-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]chromen-2-one

InChI

InChI=1S/C21H27NO3/c1-13-7-18(24)25-19-15(13)5-6-17(23)16(19)10-22-12-21(4)9-14(22)8-20(2,3)11-21/h5-7,14,23H,8-12H2,1-4H3

InChI Key

FBWAJDPTFBTVBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CN3CC4(CC3CC(C4)(C)C)C)O

Origin of Product

United States

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